molecular formula C21H21NO3 B11592950 methyl 4-[(3aS,4R,9bR)-8-methoxy-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinolin-4-yl]benzoate

methyl 4-[(3aS,4R,9bR)-8-methoxy-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinolin-4-yl]benzoate

Cat. No.: B11592950
M. Wt: 335.4 g/mol
InChI Key: GADQDIUUTSVNQA-UWVAXJGDSA-N
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Description

METHYL 4-{8-METHOXY-3H,3AH,4H,5H,9BH-CYCLOPENTA[C]QUINOLIN-4-YL}BENZOATE is a complex organic compound known for its unique structural features and potential applications in various scientific fields. This compound belongs to the class of quinoline derivatives, which are known for their diverse biological activities and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of METHYL 4-{8-METHOXY-3H,3AH,4H,5H,9BH-CYCLOPENTA[C]QUINOLIN-4-YL}BENZOATE typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Cyclopenta[c]quinoline Core: This step involves the cyclization of appropriate precursors under acidic or basic conditions to form the cyclopenta[c]quinoline core.

    Methoxylation: Introduction of the methoxy group at the 8th position is achieved through nucleophilic substitution reactions using methanol and a suitable catalyst.

    Esterification: The final step involves the esterification of the benzoic acid derivative with methanol in the presence of an acid catalyst to form the methyl ester.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and process optimization to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

METHYL 4-{8-METHOXY-3H,3AH,4H,5H,9BH-CYCLOPENTA[C]QUINOLIN-4-YL}BENZOATE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide to form corresponding quinoline N-oxides.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the ester group to an alcohol.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the quinoline ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Methanol and sodium methoxide for methoxylation.

Major Products

    Oxidation: Quinoline N-oxides.

    Reduction: Alcohol derivatives.

    Substitution: Methoxy-substituted quinoline derivatives.

Scientific Research Applications

METHYL 4-{8-METHOXY-3H,3AH,4H,5H,9BH-CYCLOPENTA[C]QUINOLIN-4-YL}BENZOATE has several applications in scientific research:

    Chemistry: Used as a precursor for the synthesis of more complex quinoline derivatives.

    Biology: Investigated for its potential as an antimicrobial and anticancer agent due to its ability to interact with biological macromolecules.

    Medicine: Explored for its potential therapeutic effects in treating various diseases, including cancer and infectious diseases.

    Industry: Utilized in the development of novel materials and as a catalyst in organic reactions.

Mechanism of Action

The mechanism of action of METHYL 4-{8-METHOXY-3H,3AH,4H,5H,9BH-CYCLOPENTA[C]QUINOLIN-4-YL}BENZOATE involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound can bind to DNA, enzymes, and receptors, affecting their function.

    Pathways Involved: It may inhibit key enzymes involved in cell proliferation and survival, leading to its potential anticancer effects.

Comparison with Similar Compounds

Similar Compounds

  • METHYL 4-{8-HYDROXY-3H,3AH,4H,5H,9BH-CYCLOPENTA[C]QUINOLIN-4-YL}BENZOATE
  • METHYL 4-{8-CHLORO-3H,3AH,4H,5H,9BH-CYCLOPENTA[C]QUINOLIN-4-YL}BENZOATE

Uniqueness

METHYL 4-{8-METHOXY-3H,3AH,4H,5H,9BH-CYCLOPENTA[C]QUINOLIN-4-YL}BENZOATE is unique due to the presence of the methoxy group at the 8th position, which can significantly influence its chemical reactivity and biological activity compared to its analogs.

Properties

Molecular Formula

C21H21NO3

Molecular Weight

335.4 g/mol

IUPAC Name

methyl 4-[(3aS,4R,9bR)-8-methoxy-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinolin-4-yl]benzoate

InChI

InChI=1S/C21H21NO3/c1-24-15-10-11-19-18(12-15)16-4-3-5-17(16)20(22-19)13-6-8-14(9-7-13)21(23)25-2/h3-4,6-12,16-17,20,22H,5H2,1-2H3/t16-,17+,20+/m1/s1

InChI Key

GADQDIUUTSVNQA-UWVAXJGDSA-N

Isomeric SMILES

COC1=CC2=C(C=C1)N[C@H]([C@@H]3[C@H]2C=CC3)C4=CC=C(C=C4)C(=O)OC

Canonical SMILES

COC1=CC2=C(C=C1)NC(C3C2C=CC3)C4=CC=C(C=C4)C(=O)OC

Origin of Product

United States

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